Fluticasone

Catalog No.
S575871
CAS No.
90566-53-3
M.F
C22H27F3O4S
M. Wt
444.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluticasone

CAS Number

90566-53-3

Product Name

Fluticasone

IUPAC Name

S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

Molecular Formula

C22H27F3O4S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14?,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

MGNNYOODZCAHBA-AZYZPMHWSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F

Solubility

In water, 102 mg/L at 25 °C (est)

Synonyms

Cutivate, Flixonase, Flixotide, Flonase, Flovent, Flovent HFA, fluticasone, fluticasone propionate, HFA, Flovent, Propionate, Fluticasone

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)O)C)O)F)C)F

Understanding the Mechanism of Action

Despite its widespread use, researchers continue to investigate the intricate mechanisms by which fluticasone exerts its anti-inflammatory effects. Studies suggest it binds to glucocorticoid receptors in immune cells, leading to a cascade of events that suppress the production of inflammatory mediators like cytokines and chemokines []. However, the exact pathways and potential variations in individual responses remain a topic of ongoing research [].

Exploring New Delivery Methods

Researchers are actively exploring new and improved methods for delivering fluticasone to targeted tissues. This includes investigating novel formulations like liposomes and nanoparticles that could enhance drug delivery and potentially reduce systemic side effects []. Additionally, research is ongoing on alternative delivery routes, such as inhalation for treating inflammatory bowel disease [].

Investigating Fluticasone for Additional Applications

Beyond its established uses, fluticasone is being investigated for its potential benefits in various other conditions. These include:

  • Chronic obstructive pulmonary disease (COPD): Studies are exploring the effectiveness of fluticasone in combination with other medications for managing the symptoms of COPD [].
  • Eosinophilic esophagitis: Fluticasone's ability to suppress inflammation makes it a potential candidate for treating this condition, characterized by inflammation in the esophagus [].
  • Autoimmune diseases: Research is ongoing to investigate the potential use of fluticasone in managing autoimmune diseases like lupus, where it may help control inflammation [].

XLogP3

3.2

LogP

log Kow = 1.40 (est)

Vapor Pressure

7.45X10-13 mm Hg at 25 °C (est)

Impurities

6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-propanoyloxy)androsta-1,4-diene-17beta-carboxylic acid
[(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17beta-yl]carbonyl]sulphenic acid
6alpha,9-difluoro-17-[[(fluoromethyl)sulpanyl]carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl acetate
6alpha,9-difluoro-17-[(methylsulphanyl)carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl propanoate
6alpha,9difluoro-17[[(fluoromethyl)sulphanyl]carbonyl]-16alpha-methyl-2,11-dioxoandrosta-1,4-dien-17alpha-yl propanoate
6alpha,9difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate
6alpha,9-difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl 6alpha,9-difluoro-11beta,17-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylate
17,17'-(disulphanediyldicarbonyl)bis(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl) dipropanoate
17,17'-(trisulphanediyldicarbonyl)bis(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl) dipropanoate

Associated Chemicals

Fluticasone propionate; 80474-14-2

Wikipedia

Fluticasone

Drug Warnings

Intranasal fluticasone propionate generally is well tolerated. Adverse effects with intranasal fluticasone propionate therapy usually are mild and local and resolve without specific treatment. The manufacturer states that systemic corticosteroid effects were not reported with fluticasone nasal spray in controlled trials of up to 6 months' duration, but systemic effects (eg, growth suppression) have been reported with intranasal corticosteroids, including fluticasone propionate, during postmarketing experience.
The most frequent adverse effects of fluticasone propionate nasal spray involve the nasal mucous membranes. Epistaxis or sensations of nasal burning/irritation have been reported in 6-6.9 or 2.4-3.2%, respectively, of patients receiving fluticasone propionate (100-200 ug once daily) in controlled studies. These adverse effects usually are of short duration and rarely require changes in or discontinuance of therapy. Sensations of nasal burning may result from excipients in the commercially available preparation since the frequency and severity of these effects are similar in patients receiving an intranasal placebo vehicle with identical inactive ingredients. In addition, the similar occurrence of adverse nasal effects in fluticasone propionate- or placebo-treated patients with seasonal or perennial rhinitis may result from physical contact and irritation of the characteristically sensitive nasal passages of these patients. Pharyngitis or cough has been reported in 6-7.8 or 3.6-3.8%, respectively, of patients receiving the drug. Symptoms of asthma have occurred in 7.2 or 3.3% of those receiving 100 or 200 ug, respectively, of fluticasone propionate once daily.
Other adverse nasopharyngeal or respiratory effects occurring in 1-3% of patients receiving fluticasone propionate nasal spray include nasal secretions containing blood, nasal discharge, and bronchitis. Sneezing, rhinorrhea, sinusitis, sore throat, throat irritation and dryness, hoarseness, voice changes, alteration or loss of sense of taste and/or smell, nasal congestion or blockage, or nasal dryness has been reported in patients receiving fluticasone propionate nasal spray in controlled studies or during postmarketing surveillance. Nasal septum excoriation, ulceration, or nasal septum crusting also has been reported in patients receiving fluticasone propionate nasal spray. It has been suggested that nasal septum crusting, nasal dryness accompanied by nasal manipulation ("picking"), or nasal bleeding may predispose to the development of nasal perforation, which has been reported rarely with intranasal administration of corticosteroids, including fluticasone propionate. In 2 patients who experienced nasal perforation with fluticasone propionate, both had previous septal surgery that may have increased the risk of nasal perforation.
Localized candidal infections of the nose and/or pharynx have occurred rarely during fluticasone propionate therapy. If a candidal infection is suspected, appropriate local anti-infective therapy and/or discontinuance of intranasal corticosteroid therapy should be considered. Upper respiratory infection also has been reported with intranasal fluticasone propionate therapy, but a causal relationship to the drug has not been established
For more Drug Warnings (Complete) data for Fluticasone (41 total), please visit the HSDB record page.

Biological Half Life

Following intravenous dose of 1 mg in healthy volunteers, fluticasone propionate showed polyexponential kinetics and had an average terminal half-life of 7.2 hours (range, 3.2 to 11.2 hours).
The apparent elimination half-life of fluticasone propionate after iv administration is approximately 3 hours.

General Manufacturing Information

Medium-potency synthetic corticosteroid /Fluticasone propionate/

Analytic Laboratory Methods

Analyte: fluticasone propionate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 239 nm and comparison to standards /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: pharmaceutical preparation (nasal spray); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification) /Fluticasone propionate/
For more Analytic Laboratory Methods (Complete) data for Fluticasone (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: fluticasone propionate; matrix: pharmaceutical preparation (body wash, cream, gel, lotion, shampoo, spray); procedure: high-performance liquid chromatography with ultraviolet detection at 240 nm; limit of detection: 0.001% /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: pharmaceutical preparation; procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 20 pg/mL /Fluticasone propionate/

Storage Conditions

Fluticasone propionate HFA contents /are/ under pressure: Do not puncture. Do not use or store near heat or open flame. Exposure to temperatures above 120 °F may cause bursting. Never throw into fire or incinerator. Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F). Store the inhaler with the mouthpiece down. For best results, the inhaler should be at room temperature before use.
Store /fluticasone propionate inhalation powder/ at controlled room temperature, 20 to 25 °C (68 to 77 °F) in a dry place away from direct heat or sunlight. Keep out of reach of children. The Diskus inhalation device is not reusable. The device should be discarded 6 weeks after removal from the moisture-protective foil pouch or after all blisters have been used (when the dose indicator reads "0"), whichever comes first. Do not attempt to take the device apart.
Fluticasone propionate cream /and ointment should be/ stored between 2 and 30 °C (36 and 86 °F).
Fluticasone propionate nasal pump spray should be stored at 4-30 °C.

Interactions

A drug interaction study in healthy subjects has shown that ritonavir (a highly potent cytochrome P450 3A4 inhibitor) can significantly increase plasma fluticasone propionate exposure, resulting in significantly reduced serum cortisol concentrations.
In a placebo-controlled crossover study in 8 healthy volunteers, coadministration of a single dose of orally inhaled fluticasone propionate with multiple doses of ketoconazole to steady state resulted in increased plasma fluticasone propionate exposure, a reduction in plasma cortisol AUC, and no effect on urinary excretion of cortisol. Caution should be exercised when fluticasone propionate is coadministered with ketoconazole and other known potent cytochrome P450 3A4 inhibitors.

Dates

Modify: 2023-08-15
Allen A, Bareille PJ, Rousell VM: Fluticasone furoate, a novel inhaled corticosteroid, demonstrates prolonged lung absorption kinetics in man compared with inhaled fluticasone propionate. Clin Pharmacokinet. 2013 Jan;52(1):37-42. doi: 10.1007/s40262-012-0021-x. [PMID:23184737]
Allen A, Schenkenberger I, Trivedi R, Cole J, Hicks W, Gul N, Jacques L: Inhaled fluticasone furoate/vilanterol does not affect hypothalamic-pituitary-adrenal axis function in adolescent and adult asthma: randomised, double-blind, placebo-controlled study. Clin Respir J. 2013 Oct;7(4):397-406. doi: 10.1111/crj.12026. Epub 2013 Jun 5. [PMID:23578031]
Phillipps GH: Structure-activity relationships of topically active steroids: the selection of fluticasone propionate. Respir Med. 1990 Nov;84 Suppl A:19-23. [PMID:2287791]
Harding SM: The human pharmacology of fluticasone propionate. Respir Med. 1990 Nov;84 Suppl A:25-9. [PMID:2287792]
Crim C, Pierre LN, Daley-Yates PT: A review of the pharmacology and pharmacokinetics of inhaled fluticasone propionate and mometasone furoate. Clin Ther. 2001 Sep;23(9):1339-54. [PMID:11589253]
Choi JS, Han JY, Kim MY, Velazquez-Armenta EY, Nava-Ocampo AA: Pregnancy outcomes in women using inhaled fluticasone during pregnancy: a case series. Allergol Immunopathol (Madr). 2007 Nov-Dec;35(6):239-42. [PMID:18047814]
Spadijer Mirkovic C, Peric A, Vukomanovic Durdevic B, Vojvodic D: Effects of Fluticasone Furoate Nasal Spray on Parameters of Eosinophilic Inflammation in Patients With Nasal Polyposis and Perennial Allergic Rhinitis. Ann Otol Rhinol Laryngol. 2017 Aug;126(8):573-580. doi: 10.1177/0003489417713505. Epub 2017 Jun 6. [PMID:28587510]
FDA Approved Drug Products December 1990
FDA Fluticasone Furoate Approval 2007

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